![molecular formula C16H27N3O2 B3826888 N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B3826888.png)
N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide
Overview
Description
N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide involves binding to the allosteric site of α7 nicotinic acetylcholine receptors, which enhances the receptor's response to the neurotransmitter acetylcholine. This results in increased activity of the receptor, leading to improved cognitive function, learning, and memory.
Biochemical and Physiological Effects
Studies have shown that N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide has several biochemical and physiological effects. These include increased release of acetylcholine, enhanced synaptic plasticity, and improved cognitive function, learning, and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide in lab experiments is its ability to enhance the activity of α7 nicotinic acetylcholine receptors, which are involved in several important physiological processes. However, a limitation of this compound is its potential toxicity, which needs to be carefully monitored during experiments.
Future Directions
There are several future directions for research on N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide. These include investigating its potential applications in the treatment of cognitive disorders such as Alzheimer's disease, as well as exploring its effects on other neurotransmitter systems. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in order to minimize potential toxicity.
Conclusion
In conclusion, N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its ability to enhance the activity of α7 nicotinic acetylcholine receptors makes it a valuable tool for studying the role of these receptors in cognitive function, learning, and memory. However, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and optimal administration.
Scientific Research Applications
N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, which are involved in cognitive function, learning, and memory. Therefore, this compound could be used to study the role of α7 nicotinic acetylcholine receptors in these processes.
properties
IUPAC Name |
N-[2-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-13(20)17-9-15(21)19-8-6-16(12-19)5-2-7-18(11-16)10-14-3-4-14/h14H,2-12H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKMRJBIOTVYEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC2(C1)CCCN(C2)CC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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